molecular formula C9H14ClNO2 B14641756 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride CAS No. 53514-72-0

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

Cat. No.: B14641756
CAS No.: 53514-72-0
M. Wt: 203.66 g/mol
InChI Key: XXRBGUYQWXSHFD-UHFFFAOYSA-N
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Description

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is a chemical compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by hydroxymethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(hydroxymethyl)-2-ethylpyridin-3-ol
  • 4-Ethyl-5-(methoxymethyl)-2-methylpyridin-3-ol
  • 4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-one

Uniqueness

4-Ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53514-72-0

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-ethyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-3-8-7(5-11)4-10-6(2)9(8)12;/h4,11-12H,3,5H2,1-2H3;1H

InChI Key

XXRBGUYQWXSHFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1CO)C)O.Cl

Origin of Product

United States

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